molecular formula C12H10BrClO B13874294 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene

7-Bromo-1-(chloromethyl)-2-methoxynaphthalene

Cat. No.: B13874294
M. Wt: 285.56 g/mol
InChI Key: FBJPGQJTEPDVBL-UHFFFAOYSA-N
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Description

7-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene typically involves the bromination and chloromethylation of 2-methoxynaphthalene. The process can be summarized as follows:

    Bromination: 2-Methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 7-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthalene aldehydes or carboxylic acids.

    Reduction: Formation of 1-(chloromethyl)-2-methoxynaphthalene.

Scientific Research Applications

7-Bromo-1-(chloromethyl)-2-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-chloroisoquinoline: Similar in structure but with an isoquinoline ring instead of a naphthalene ring.

    7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine: Contains an imidazo[4,5-c]pyridine ring with similar functional groups.

    7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Features a pyrazolo[4,3-c]pyridine ring with bromine and iodine atoms.

Uniqueness

7-Bromo-1-(chloromethyl)-2-methoxynaphthalene is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H10BrClO

Molecular Weight

285.56 g/mol

IUPAC Name

7-bromo-1-(chloromethyl)-2-methoxynaphthalene

InChI

InChI=1S/C12H10BrClO/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6H,7H2,1H3

InChI Key

FBJPGQJTEPDVBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(=C2)Br)C=C1)CCl

Origin of Product

United States

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